3-(4-chlorophenyl)-8-((dimethylamino)methyl)-7-hydroxy-2-methyl-4H-chromen-4-one
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Overview
Description
3-(4-chlorophenyl)-8-((dimethylamino)methyl)-7-hydroxy-2-methyl-4H-chromen-4-one is a synthetic organic compound known for its diverse applications in scientific research. This compound features a chromen-4-one core structure, which is a common scaffold in medicinal chemistry due to its biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-8-((dimethylamino)methyl)-7-hydroxy-2-methyl-4H-chromen-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the chromen-4-one core: This can be achieved through a condensation reaction between a suitable phenol and a β-keto ester under acidic conditions.
Introduction of the 4-chlorophenyl group: This step often involves a Friedel-Crafts acylation reaction using 4-chlorobenzoyl chloride and a Lewis acid catalyst such as aluminum chloride.
Dimethylamino methylation:
Hydroxylation: The hydroxyl group at the 7-position can be introduced via a selective oxidation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to improve yield and reduce costs. This often includes the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(4-chlorophenyl)-8-((dimethylamino)methyl)-7-hydroxy-2-methyl-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate.
Reduction: The carbonyl group in the chromen-4-one core can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The chlorine atom on the phenyl ring can be substituted with nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
3-(4-chlorophenyl)-8-((dimethylamino)methyl)-7-hydroxy-2-methyl-4H-chromen-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-8-((dimethylamino)methyl)-7-hydroxy-2-methyl-4H-chromen-4-one involves its interaction with specific molecular targets. The compound may act by:
Binding to enzymes: Inhibiting or modulating their activity.
Interacting with receptors: Altering signal transduction pathways.
Modulating gene expression: Affecting the transcription of specific genes.
Comparison with Similar Compounds
Similar Compounds
3-(4-chlorophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one: Lacks the dimethylamino methyl group.
3-(4-chlorophenyl)-8-methyl-7-hydroxy-2-methyl-4H-chromen-4-one: Lacks the dimethylamino group.
3-(4-chlorophenyl)-8-((dimethylamino)methyl)-2-methyl-4H-chromen-4-one: Lacks the hydroxyl group.
Uniqueness
The presence of the dimethylamino methyl group and the hydroxyl group in 3-(4-chlorophenyl)-8-((dimethylamino)methyl)-7-hydroxy-2-methyl-4H-chromen-4-one makes it unique compared to its analogs. These functional groups contribute to its distinct chemical reactivity and potential biological activity.
Properties
IUPAC Name |
3-(4-chlorophenyl)-8-[(dimethylamino)methyl]-7-hydroxy-2-methylchromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClNO3/c1-11-17(12-4-6-13(20)7-5-12)18(23)14-8-9-16(22)15(10-21(2)3)19(14)24-11/h4-9,22H,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDWXFONPFWNBGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C(=C(C=C2)O)CN(C)C)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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